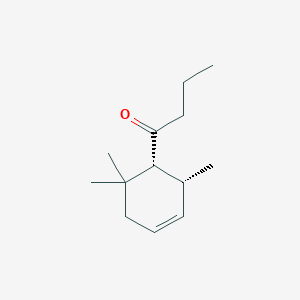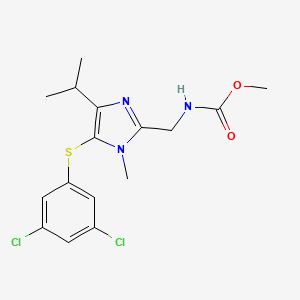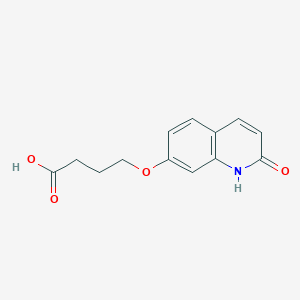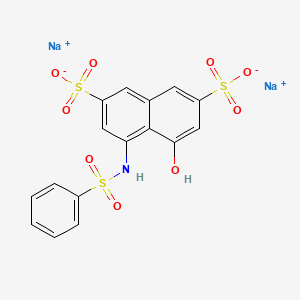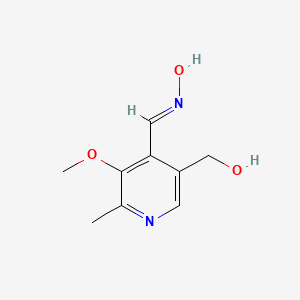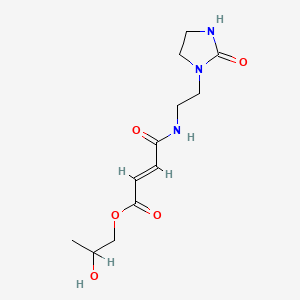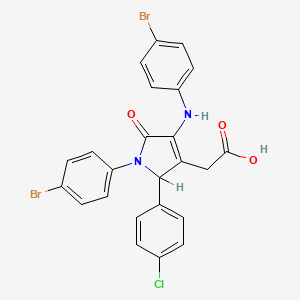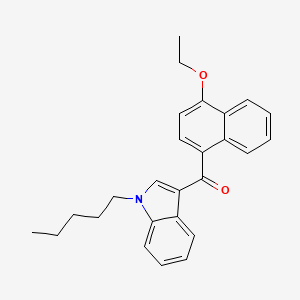
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is a bicyclic organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate typically involves the reaction of a bicyclic ketone with an acetic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the acetate ester. The process may involve steps such as:
Formation of the bicyclic ketone: This can be achieved through various organic synthesis methods, including cyclization reactions.
Esterification: The bicyclic ketone is then reacted with an acetic acid derivative, such as acetic anhydride, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is utilized in several scientific research fields:
Chemistry: Used as a model compound in studies of esterification and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism by which (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release the active bicyclic alcohol, which then interacts with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl alcohol: The alcohol derivative of the acetate.
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl ketone: The ketone derivative.
Uniqueness
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its alcohol and ketone counterparts. This uniqueness makes it valuable in various synthetic and research applications.
属性
CAS 编号 |
78608-97-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
[(1R,2R,4R,5R)-4,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-7-5-11(14-8(2)13)10-6-9(7)12(10,3)4/h7,9-11H,5-6H2,1-4H3/t7-,9-,10+,11-/m1/s1 |
InChI 键 |
SJTUFGGNSOBUCB-CZULRBLNSA-N |
手性 SMILES |
C[C@@H]1C[C@H]([C@@H]2C[C@H]1C2(C)C)OC(=O)C |
规范 SMILES |
CC1CC(C2CC1C2(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





